molecular formula C10H11FO2 B6204006 5-fluoro-2-(propan-2-yl)benzoic acid CAS No. 1340397-50-3

5-fluoro-2-(propan-2-yl)benzoic acid

Cat. No.: B6204006
CAS No.: 1340397-50-3
M. Wt: 182.2
InChI Key:
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Description

5-fluoro-2-(propan-2-yl)benzoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzoic acid, where the hydrogen atom at the 5th position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the 2nd position is replaced by an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(propan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the fluorination of 2-(propan-2-yl)benzoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 2-(propan-2-yl)benzoic acid in an appropriate solvent, such as acetonitrile, at room temperature.

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 2-(propan-2-yl)benzoic acid is coupled with a fluorinated aryl halide in the presence of a palladium catalyst and a base. This reaction is carried out under mild conditions and is known for its high efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Suzuki–Miyaura coupling reaction is often preferred for industrial production due to its scalability and high yield.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-fluoro-2-(propan-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-fluoro-2-(propan-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their activity. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets, while the isopropyl group can influence its hydrophobic interactions and overall molecular stability .

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-5-(propan-2-yl)benzoic acid: Similar structure but with different substitution pattern.

    5-chloro-2-(propan-2-yl)benzoic acid: Chlorine atom instead of fluorine.

    5-fluoro-2-(methyl)benzoic acid: Methyl group instead of isopropyl.

Uniqueness

5-fluoro-2-(propan-2-yl)benzoic acid is unique due to the presence of both a fluorine atom and an isopropyl group on the benzene ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to similar compounds .

Properties

CAS No.

1340397-50-3

Molecular Formula

C10H11FO2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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